Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

Catalog No.
S1914309
CAS No.
99988-56-4
M.F
C12H11NO4
M. Wt
233.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

CAS Number

99988-56-4

Product Name

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

IUPAC Name

methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-13-10)11(14)12(15)17-2/h3-6,13H,1-2H3

InChI Key

APDBGLFLFVDKDE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)OC

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)OC
  • Absence in Literature: A search of scientific databases such as PubChem [] and scholarly articles doesn't reveal any documented research specifically focused on this molecule.
  • Potential Link to Indomethacin Metabolism: The structure of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate bears some resemblance to 5-Methoxy-2-methyl-3-indoleacetic acid, a known metabolite of the anti-inflammatory drug Indomethacin []. However, further research is needed to confirm if Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate is indeed a related metabolite or possesses any unique properties.

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate is a chemical compound belonging to the indole derivative class. It features a methoxy group at the 5-position of the indole ring and an oxoacetate functional group, contributing to its unique properties. The molecular formula of this compound is C12_{12}H11_{11}N O4_{4}, with a molar mass of 233.22 g/mol. This compound is recognized for its role as an intermediate in various chemical syntheses and its potential biological activities, making it a significant subject of study in medicinal chemistry and organic synthesis .

  • Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
  • Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
  • Condensation: The compound can participate in condensation reactions with amines or other nucleophiles to form more complex structures .

Indole derivatives, including methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate, are known for their diverse biological activities. Research indicates that this compound exhibits:

  • Antiviral properties
  • Anticancer effects
  • Anti-inflammatory activity
  • Antioxidant effects
  • Antimicrobial and antidiabetic activities

These biological activities are attributed to the compound's ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways .

The synthesis of methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate typically involves the Fischer indole synthesis, a well-established method for constructing indole rings. The general synthetic route includes:

  • Formation of the Indole Core: The reaction begins with 5-methoxyindole and oxalyl chloride in diethyl ether at low temperatures (0 °C).
  • Esterification: After forming the indole derivative, methanol is added to facilitate esterification, yielding the final product .

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate finds applications across various fields:

  • Medicinal Chemistry: Used as an intermediate in drug synthesis targeting specific biological pathways, including cyclooxygenase inhibitors.
  • Agrochemicals: Its derivatives are explored for potential use in agricultural applications.
  • Industrial Chemistry: Employed in producing dyes, pigments, and other industrial chemicals due to its unique structural properties .

Interaction studies involving methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects, particularly in cancer pathways where it may exhibit anticancer efficacy through interactions with specific kinases .

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate can be compared with other indole derivatives, highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(5-fluoro-1H-indol-3-YL)-2-oxoacetateFluorine atom at position 5Alters biological activity and chemical reactivity
Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetateChlorine atom at position 5Enhances electrophilic substitution reactions
Methyl 2-(5-bromo-1H-indol-3-YL)-2-oxoacetateBromine atom at position 5Increases reactivity towards nucleophiles
Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetateMethoxy at position 6Different position affects reactivity and biological activity
Methyl 4,7-dimethoxyindole -2-carboxylateTwo methoxy groups at different positionsEnhanced solubility and reactivity due to multiple substituents

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate stands out due to its methoxy group, which provides unique electronic and steric properties that influence its reactivity and interactions with biological targets .

XLogP3

1.8

Wikipedia

Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate

Dates

Modify: 2023-08-16

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